molecular formula C12H15N3O2S B7538256 1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea

1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea

Cat. No. B7538256
M. Wt: 265.33 g/mol
InChI Key: ITJVJWAXFIUAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea, also known as HMBTU, is a chemical compound with potential applications in scientific research. HMBTU has a unique chemical structure that makes it an ideal candidate for various research studies.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea is not fully understood. However, studies have suggested that it may inhibit protein kinase C by binding to its regulatory domain. This binding may interfere with the activation of protein kinase C, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cells, induce apoptosis, and suppress the migration and invasion of cancer cells. 1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. 1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea is also stable under various conditions, which makes it suitable for long-term storage. However, one limitation of 1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea is that it may not be suitable for in vivo studies due to its poor solubility and potential toxicity.

Future Directions

There are several future directions for the study of 1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea. One area of interest is the development of 1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea-based fluorescent probes for biological imaging. Another potential direction is the study of 1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea as a potential therapeutic agent for cancer and inflammatory diseases. Further research is also needed to fully understand the mechanism of action of 1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea and its potential applications in various fields of science.
Conclusion:
In conclusion, 1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea is a promising compound for scientific research. It has a unique chemical structure that makes it suitable for various applications, including organic synthesis, biological imaging, and potential therapeutic agents. Further research is needed to fully understand the potential of 1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea and its future directions for scientific research.

Synthesis Methods

The synthesis of 1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea involves the reaction of 2-methylbenzothiazol-6-amine with 3-chloro-1-propanol and urea. The reaction is carried out in the presence of a catalyst, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide. The final product is obtained after purification through column chromatography.

Scientific Research Applications

1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea has a wide range of potential applications in scientific research. It can be used as a reagent in organic synthesis, as a fluorescent probe for biological imaging, and as a ligand for metal ions. 1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea has also been studied as a potential inhibitor of protein kinase C, which plays a crucial role in various cellular processes.

properties

IUPAC Name

1-(3-hydroxypropyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-8-14-10-4-3-9(7-11(10)18-8)15-12(17)13-5-2-6-16/h3-4,7,16H,2,5-6H2,1H3,(H2,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJVJWAXFIUAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxy-propyl)-3-(2-methyl-benzothiazol-6-yl)-urea

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